molecular formula C9H7BrFNO B13598441 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13598441
M. Wt: 244.06 g/mol
InChI Key: XZXSKUMSZVHPQY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents enhance its reactivity and binding affinity to target molecules. The hydroxy and nitrile groups contribute to its overall chemical stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is unique due to its combination of bromine and fluorine substituents on the phenyl ring, along with the hydroxypropanenitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

XZXSKUMSZVHPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC#N)O)F

Origin of Product

United States

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